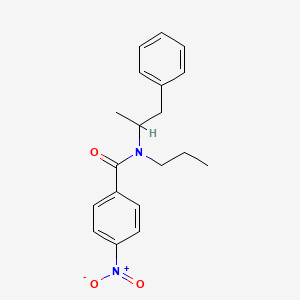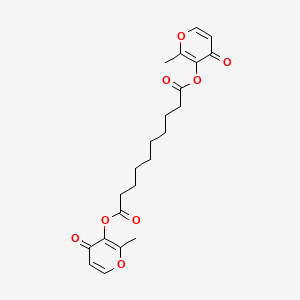![molecular formula C15H20O B14514399 Phenol, 2-[(1R,2S)-1,2-dimethyl-3-methylenecyclopentyl]-5-methyl- CAS No. 63181-28-2](/img/structure/B14514399.png)
Phenol, 2-[(1R,2S)-1,2-dimethyl-3-methylenecyclopentyl]-5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2-[(1R,2S)-1,2-dimethyl-3-methylenecyclopentyl]-5-methyl- is a complex organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This specific compound features a unique structure with a cyclopentyl ring and multiple methyl groups, making it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenols typically involves nucleophilic aromatic substitution reactions. For this compound, the synthetic route may involve the reaction of an aryl halide with a strong nucleophile under specific conditions. The presence of electron-donating groups such as methyl groups can influence the reactivity and selectivity of the reaction .
Industrial Production Methods
Industrial production of phenols often utilizes the cumene process, where isopropylbenzene (cumene) is oxidized to cumene hydroperoxide and then cleaved to produce phenol and acetone. This method is efficient and widely used due to the simultaneous production of two valuable chemicals .
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-[(1R,2S)-1,2-dimethyl-3-methylenecyclopentyl]-5-methyl- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄)
Substitution: Nitric acid (HNO₃), bromine (Br₂)
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitrophenols, bromophenols
Scientific Research Applications
Phenol, 2-[(1R,2S)-1,2-dimethyl-3-methylenecyclopentyl]-5-methyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a model compound for drug development.
Industry: Utilized in the production of resins, adhesives, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phenol, 2-[(1R,2S)-1,2-dimethyl-3-methylenecyclopentyl]-5-methyl- involves its interaction with biological molecules through its hydroxyl group. This interaction can lead to the disruption of cellular processes, making it effective as an antimicrobial agent. The compound’s structure allows it to participate in various chemical pathways, influencing its reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
Phenol: The parent compound with a simpler structure and similar reactivity.
4-Hexylresorcinol: A phenolic compound with enhanced antimicrobial properties.
2,4-Dichlorophenol: Used in the synthesis of herbicides and antiseptics.
Uniqueness
Phenol, 2-[(1R,2S)-1,2-dimethyl-3-methylenecyclopentyl]-5-methyl- is unique due to its complex structure, which includes a cyclopentyl ring and multiple methyl groups
Properties
CAS No. |
63181-28-2 |
|---|---|
Molecular Formula |
C15H20O |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
2-[(1R,2S)-1,2-dimethyl-3-methylidenecyclopentyl]-5-methylphenol |
InChI |
InChI=1S/C15H20O/c1-10-5-6-13(14(16)9-10)15(4)8-7-11(2)12(15)3/h5-6,9,12,16H,2,7-8H2,1,3-4H3/t12-,15+/m0/s1 |
InChI Key |
TWNGKYVFHDFBJI-SWLSCSKDSA-N |
Isomeric SMILES |
C[C@H]1C(=C)CC[C@@]1(C)C2=C(C=C(C=C2)C)O |
Canonical SMILES |
CC1C(=C)CCC1(C)C2=C(C=C(C=C2)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(2-Methoxyphenyl)-6-oxocyclohexen-1-yl]acetic acid](/img/structure/B14514316.png)
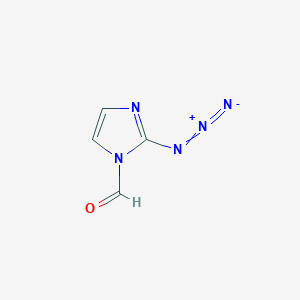


![2-Methylnaphtho[1,2-B]thiophene-3-carbaldehyde](/img/structure/B14514334.png)
![2-{[(2-Octyldodecyl)oxy]carbonyl}benzoate](/img/structure/B14514339.png)

![4-{2-[4-(Hexyloxy)phenyl]ethenyl}benzonitrile](/img/structure/B14514380.png)
![2-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}pyrimidine](/img/structure/B14514383.png)
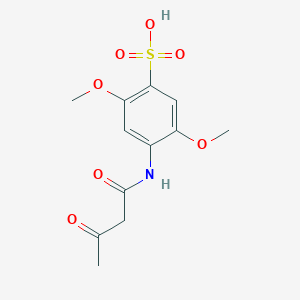
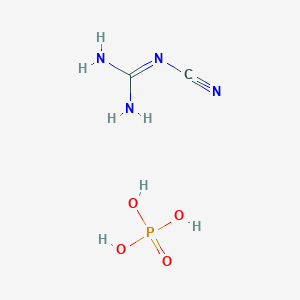
![Ethanesulfonic acid, 2-[[(2-hydroxyphenyl)methylene]amino]-](/img/structure/B14514415.png)
